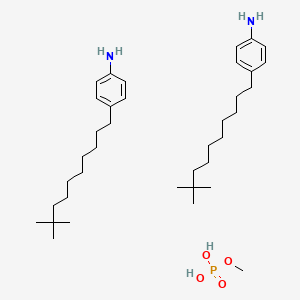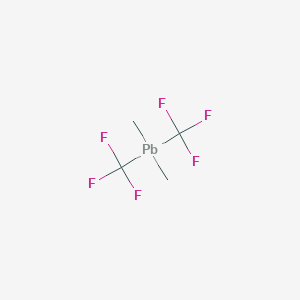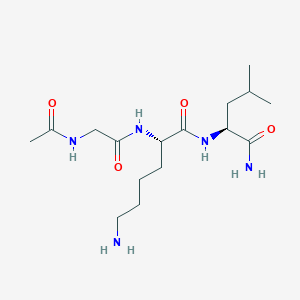
N-Acetylglycyl-L-lysyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycyl-L-lysyl-L-leucinamide is a synthetic peptide compound composed of N-acetylglycine, L-lysine, and L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-lysyl-L-leucinamide typically involves the stepwise coupling of the amino acids glycine, lysine, and leucine. The process begins with the acetylation of glycine to form N-acetylglycine. This is followed by the coupling of N-acetylglycine with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the coupling of the resulting dipeptide with L-leucine under similar conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycyl-L-lysyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
Applications De Recherche Scientifique
N-Acetylglycyl-L-lysyl-L-leucinamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies related to protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Acetylglycyl-L-lysyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. The acetylation of the glycine residue may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycyl-L-leucine: Similar in structure but lacks the lysine residue.
N-Acetyl-L-lysine: Contains the acetylated lysine but lacks the glycine and leucine residues.
N-Acetyl-L-leucine: Contains the acetylated leucine but lacks the glycine and lysine residues.
Uniqueness
N-Acetylglycyl-L-lysyl-L-leucinamide is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties. The presence of both lysine and leucine residues, along with the acetylated glycine, may enhance its stability, bioavailability, and potential interactions with molecular targets.
Propriétés
Numéro CAS |
66127-73-9 |
|---|---|
Formule moléculaire |
C16H31N5O4 |
Poids moléculaire |
357.45 g/mol |
Nom IUPAC |
(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C16H31N5O4/c1-10(2)8-13(15(18)24)21-16(25)12(6-4-5-7-17)20-14(23)9-19-11(3)22/h10,12-13H,4-9,17H2,1-3H3,(H2,18,24)(H,19,22)(H,20,23)(H,21,25)/t12-,13-/m0/s1 |
Clé InChI |
VYYWFDFUTHBYHU-STQMWFEESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
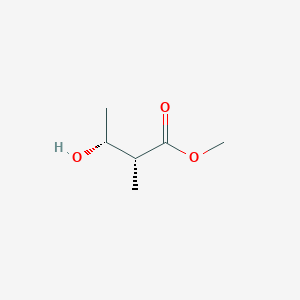


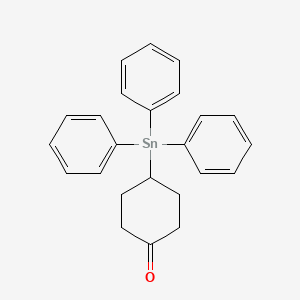

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
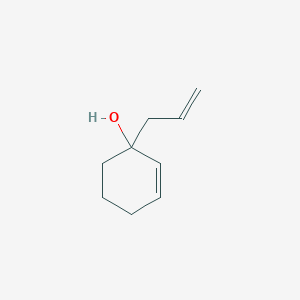

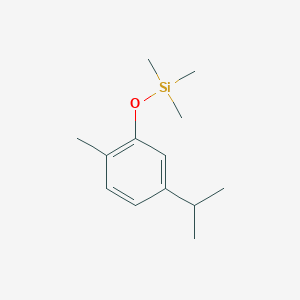
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
